Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride
Description
Historical Context of Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic architectures gained prominence in the mid-20th century following the structural elucidation of natural products like β-vetivone. Early synthetic challenges limited their application, but advancements in cyclization strategies—particularly transition metal-catalyzed reactions—enabled systematic exploration. By the 2010s, spirocycles accounted for 5% of FDA-approved small-molecule drugs, including antiviral and antipsychotic agents. Their rigid, nonplanar structures reduce entropy penalties during protein binding while minimizing off-target interactions through stereochemical control. For example, the diazaspiro[3.4]octane series demonstrated nanomolar antimalarial activity by targeting multiple Plasmodium falciparum lifecycle stages, underscoring the scaffold’s versatility.
Significance of Diazaspiro Structures in Pharmaceutical Research
Diazaspiro systems, characterized by two nitrogen atoms within a spiro-fused ring framework, offer distinct advantages:
- Conformational Restriction : The spiro junction locks ring systems into bioactive conformations, as seen in 3,9-diazaspiro[5.5]undecane-based GABA~A~ receptor antagonists.
- Dual Hydrogen-Bonding Capacity : Nitrogen atoms enable interactions with catalytic residues, enhancing binding affinity.
- Metabolic Stability : Reduced planar surface area decreases susceptibility to cytochrome P450 oxidation.
A comparative analysis of spirocyclic versus monocyclic analogs in malaria drug candidates revealed a 12-fold improvement in half-life for diazaspiro[3.4]octane derivatives, validating their pharmacokinetic benefits.
Scientific Relevance of Oxa-Diazaspiro Scaffolds
The incorporation of oxygen into diazaspiro frameworks, as in 3-oxa-7,10-diazaspiro[5.6]dodecane, introduces polar functionality that modulates physicochemical properties. Key effects include:
The 3-oxa group in particular enables hydrogen bonding with backbone amides, as demonstrated in molecular docking studies of GABA~A~ receptor ligands.
Properties
IUPAC Name |
cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(11-1-2-11)15-8-7-14-6-3-13(15)4-9-17-10-5-13;/h11,14H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCWXMXLWVGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCCC23CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride typically involves the reaction of cyclopropyl carbonyl compounds with diazaspiro compounds under controlled conditions. The reaction is carried out in the presence of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride and its analogs, based on similarity scores and structural data :
| Compound Name (CAS No.) | Similarity Score | Key Structural Features | Functional Implications |
|---|---|---|---|
| Target Compound (1286207-68-8) | - | Spirocyclic 3-oxa-7,10-diazaspiro[5.6]dodecane; cyclopropyl ketone; HCl salt | High rigidity; improved solubility; potential CNS activity |
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride (1956325-48-6) | 0.90 | 4-membered azetidine ring; cyclopropyl ketone; HCl salt | Higher ring strain; increased reactivity but lower metabolic stability |
| Piperidin-3-yl(pyrrolidin-1-yl)methanone (35090-94-9) | 0.76 | 6-membered piperidine; 5-membered pyrrolidine | Flexible backbone; potential for off-target interactions |
| Cyclohexyl(piperazin-1-yl)methanone (27561-62-2) | 0.76 | 6-membered piperazine; cyclohexyl group | Enhanced basicity (piperazine); lipophilic cyclohexyl group |
| (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (1215264-39-3) | 0.79 | 5-membered pyrrolidine; acetamide; HCl salt | Improved permeability (acetamide); chiral center influences binding |
Key Research Findings and Differentiation
Rigidity and Conformational Effects
The spirocyclic core of the target compound imposes significant conformational rigidity, reducing entropy penalties during protein binding compared to flexible analogs like Piperidin-3-yl(pyrrolidin-1-yl)methanone . This rigidity may enhance selectivity for targets requiring precise spatial alignment, such as G protein-coupled receptors (GPCRs) or enzymes with deep binding pockets.
Solubility and Bioavailability
The hydrochloride salt and 3-oxa group (ether oxygen) in the target compound improve aqueous solubility relative to non-salt analogs (e.g., Cyclohexyl(piperazin-1-yl)methanone) and compounds lacking polar heteroatoms . This property is critical for oral bioavailability and CNS penetration.
Metabolic Stability
Compared to (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride, the target compound’s larger spirocyclic system likely reduces susceptibility to cytochrome P450-mediated oxidation, a common metabolic pathway for small, strained rings like azetidines .
Q & A
Q. What are the key structural features of cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone hydrochloride, and how do they influence its reactivity?
The compound contains a spirocyclic framework (3-oxa-7,10-diazaspiro[5.6]dodecane) fused with a cyclopropylcarbonyl group and a piperazine moiety. The spirocyclic system introduces steric constraints, while the cyclopropyl group contributes to electrophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .
Q. What standard synthetic routes are used to prepare this compound?
Typical synthesis involves:
- Step 1: Formation of the spirocyclic core via cyclization of a diamine precursor with an oxirane derivative.
- Step 2: Introduction of the cyclopropylcarbonyl group via a nucleophilic acyl substitution reaction.
- Step 3: Salt formation with HCl in anhydrous conditions to yield the hydrochloride .
Key intermediates should be characterized by NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .
Q. How is purity validated for this compound in research settings?
Purity is assessed using:
- HPLC/UV-Vis: Quantifies impurities at λ = 210–280 nm (amide bond absorption).
- TLC: Monitors reaction progress with silica gel plates and iodine vapor detection .
- Elemental analysis: Validates stoichiometry (C, H, N, Cl) within ±0.4% theoretical values .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for intermediates in the synthesis of this compound?
Discrepancies in NMR signals (e.g., split cyclopropyl protons) arise from conformational dynamics. Solutions include:
- Variable-temperature NMR: Identifies dynamic equilibria by observing signal coalescence at elevated temperatures.
- DFT calculations: Predicts chemical shifts using molecular modeling software (e.g., Gaussian) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals via correlation spectroscopy .
Q. What strategies optimize yield in the final HCl salt formation step?
Critical parameters:
Q. How does the spirocyclic framework affect bioactivity in target binding studies?
The spirocyclic system restricts conformational flexibility, potentially enhancing binding specificity to G-protein-coupled receptors (GPCRs). Comparative studies with non-spirocyclic analogs show:
- Increased binding affinity: Up to 3-fold higher for serotonin receptors (5-HT₃) due to reduced entropy penalty.
- Improved metabolic stability: Resistance to CYP450 oxidation at the piperazine nitrogen .
Q. What analytical methods are recommended for stability studies under physiological conditions?
- Forced degradation: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
- Oxidative stress testing: Use H₂O₂ (0.3% v/v) to identify vulnerable sites (e.g., cyclopropane ring opening).
- Solid-state stability: Monitor hygroscopicity by dynamic vapor sorption (DVS) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data across studies?
Potential causes:
- Salt form variability: Free base vs. hydrochloride salts differ in solubility (e.g., logP = 1.8 vs. 0.5).
- Assay conditions: Buffer ionic strength (e.g., PBS vs. HEPES) alters receptor-ligand kinetics.
Standardize protocols using USP reference standards and validate with dose-response curves (IC₅₀ ± SEM) .
Q. Why do computational docking results sometimes conflict with experimental binding data?
Limitations include:
- Static vs. dynamic models: Most docking software ignores protein flexibility. Use molecular dynamics (MD) simulations (e.g., AMBER) to account for receptor conformational changes.
- Protonation states: The piperazine nitrogen’s pKa (~7.5) affects charge at physiological pH, altering binding poses .
Methodological Recommendations
Q. Best practices for characterizing spirocyclic intermediates
Q. Designing SAR studies for analogs
- Modify substituents: Replace cyclopropyl with bicyclo[2.2.1]heptane to assess steric effects.
- Introduce isotopes: Synthesize ¹³C-labeled derivatives for metabolic tracking via MS imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
